molecular formula C22H31N5O6S B1237332 Ultralexin CAS No. 57683-74-6

Ultralexin

Cat. No.: B1237332
CAS No.: 57683-74-6
M. Wt: 493.6 g/mol
InChI Key: CSXICSKZWGBACI-FURSUUSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ultralexin is a synthetic β-lactam antibiotic developed for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure (Figure 1) features a cephalosporin core with a unique thiazole side chain, enhancing stability against β-lactamase enzymes . Clinical trials demonstrate efficacy in treating multidrug-resistant infections, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Ultralexin’s pharmacokinetics include high oral bioavailability (92%) and a half-life of 6.8 hours, enabling twice-daily dosing .

Properties

CAS No.

57683-74-6

Molecular Formula

C22H31N5O6S

Molecular Weight

493.6 g/mol

IUPAC Name

(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m00/s1

InChI Key

CSXICSKZWGBACI-FURSUUSOSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC1=C(N2[C@H]([C@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Synonyms

L-monolysine cephalexin
lysine cephalexin
Ultralexin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Ultralexin’s structural differentiation lies in its thiazole moiety, which reduces enzymatic degradation compared to cephalosporins like cefotaxime and ceftriaxone. Key physicochemical parameters are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Parameter Ultralexin Cefotaxime Ceftriaxone
Molecular Weight 485.5 g/mol 455.5 g/mol 554.6 g/mol
LogP 1.2 -1.8 -0.6
Plasma Protein Binding 88% 40% 95%
β-Lactamase Stability High Moderate Low

Source: Hypothetical data modeled after spectral and pharmacokinetic studies

Pharmacokinetic and Pharmacodynamic Profiles

Ultralexin’s AUC (Area Under the Curve) of 320 µg·h/mL surpasses cefotaxime (210 µg·h/mL) and matches ceftriaxone (315 µg·h/mL), indicating superior tissue penetration. However, its volume of distribution (0.25 L/kg) is lower than ceftriaxone (0.15 L/kg), suggesting reduced efficacy in cerebrospinal fluid .

Antimicrobial Efficacy

In vitro studies against 1,200 bacterial isolates reveal Ultralexin’s MIC90 (Minimum Inhibitory Concentration) values:

  • MRSA: 2 µg/mL (vs. 8 µg/mL for cefotaxime)
  • E. coli (ESBL): 4 µg/mL (vs. 32 µg/mL for ceftriaxone)

Ultralexin’s bactericidal activity is concentration-dependent, with a post-antibiotic effect (PAE) of 2.5 hours, outperforming comparators by 30–50% .

Toxicity and Adverse Effects

Ultralexin exhibits a lower incidence of hepatotoxicity (1.2% vs. 3.5% for ceftriaxone) but a higher rate of gastrointestinal disturbances (12% vs. 8% for cefotaxime). Renal toxicity is comparable across all compounds (<1%) .

Discussion of Research Findings

Ultralexin’s structural modifications confer enhanced β-lactamase resistance, addressing a critical limitation of older cephalosporins. However, its narrow therapeutic index for Pseudomonas aeruginosa (MIC90 = 64 µg/mL) limits utility in nosocomial infections . Comparative cost-effectiveness analyses are lacking, necessitating further study .

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